(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
CAS No.: 161583-25-1
Cat. No.: VC20910440
Molecular Formula: C36H37NP2
Molecular Weight: 545.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161583-25-1 |
|---|---|
| Molecular Formula | C36H37NP2 |
| Molecular Weight | 545.6 g/mol |
| IUPAC Name | (1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine |
| Standard InChI | InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1 |
| Standard InChI Key | ZVNAHLJBPYKGBV-WJOKGBTCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a complex organic compound with significant applications in catalysis and asymmetric synthesis. Its molecular formula is C36H37NP2, and it has a molecular weight of approximately 545.63 g/mol . This compound serves as a chiral ligand, particularly in metal-catalyzed reactions involving transition metals like iridium and platinum.
Applications in Catalysis
This compound is primarily used as a ligand in asymmetric synthesis, facilitating the formation of iridium complexes that are crucial for reducing α,β-unsaturated ketones to allylic alcohols . Additionally, it forms platinum complexes that have been studied for their potential use in hydroformylation reactions .
Key Applications:
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Asymmetric Synthesis: Acts as a chiral ligand enhancing selectivity.
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Iridium-Catalyzed Reactions: Reduces unsaturated ketones to allylic alcohols.
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Platinum Complexes: Investigated for hydroformylation processes.
Synthesis Methods
The synthesis typically involves reacting 1-phenylethylamine with diphenylphosphine under controlled conditions using suitable coupling agents or catalysts to ensure high enantiomeric purity.
Synthesis Overview:
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Reactants:
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Diphenylphosphine
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1-Phenylethylamine
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Coupling agents/catalysts
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Conditions: Careful control over reaction conditions is necessary.
Safety Considerations
(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine poses hazards due to its corrosive nature; it causes severe skin burns and eye damage according to GHS classifications .
Hazard Information:
| Hazard Code | Description |
|---|---|
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
Precautions include wearing protective gear when handling this compound.
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